2,3,4,4'-Tetrahydroxybenzophenone
Overview
Description
2,3,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber. It is also used as pharmaceutical intermediates and light-sensitive materials .
Synthesis Analysis
The synthesis of 2,3,4,4’-Tetrahydroxybenzophenone involves the use of methanol solution of boron trifluoride as a catalyst, with pyrogallic acid and p-hydroxybenzoic acid as the raw materials . Another method involves melting a fluorescin chloride/sodium hydroxide mixture in the presence of a very few water at 230–240° for 2–3 hours .Molecular Structure Analysis
The molecular formula of 2,3,4,4’-Tetrahydroxybenzophenone is C13H10O5 . The single crystal X-ray diffraction studies show that the grown 2,3,4,4’-Tetrahydroxybenzophenone crystal belongs to the monoclinic crystal system with the centrosymmetric space group of C2/c .Chemical Reactions Analysis
2,3,4,4’-Tetrahydroxybenzophenone is a sunscreen that affects melanin production. It weakly inhibits the tyrosinase enzyme involved in melanin synthesis and promotes the conversion of dopachrome to melanin .Physical And Chemical Properties Analysis
The physical state of 2,3,4,4’-Tetrahydroxybenzophenone at 20°C is solid . The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions .Scientific Research Applications
Nonlinear Optical Applications
- Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used in the growth and characterization of organic single crystals for nonlinear optical applications .
- Methods of Application : The organic 2,3,4,4’-Tetrahydroxybenzophenone single crystal was grown by slow evaporation solution growth technique . The grown crystals’ functional groups have been identified by the FTIR and FT-Raman spectral studies .
- Results or Outcomes : The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions . The optical parameters such as optical band gap (Eg), extinction coefficient (K), Urbach energy (EU), and skin depth (δ) were calculated .
Ultraviolet Absorbers
- Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber .
Pharmaceutical Intermediates and Light-Sensitive Materials
- Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used as pharmaceutical intermediates and light-sensitive materials .
Coating Materials
Synthetic Rubber
- Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used in the synthetic rubber industry .
Photosensitive Materials
- Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used in the production of photosensitive materials .
Plastic Industry
Resin Industry
Cosmetics Industry
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-hydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)11(16)9-5-6-10(15)13(18)12(9)17/h1-6,14-15,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYULMDEGRWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047956 | |
Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4'-Tetrahydroxybenzophenone | |
CAS RN |
31127-54-5 | |
Record name | 2,3,4,4′-Tetrahydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31127-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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